Ethyl 4-(4-fluorophenyl)-2,5-dioxo-7-(thiophen-2-yl)-1,2,3,4,5,6,7,8-octahydroquinoline-6-carboxylate
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Overview
Description
ETHYL 4-(4-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of fluorophenyl and thienyl groups in its structure suggests unique chemical properties and reactivity.
Preparation Methods
The synthesis of ETHYL 4-(4-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of ethyl acetoacetate, 4-fluoroaniline, and 2-thiophenecarboxaldehyde in the presence of a catalyst. The reaction conditions often require specific temperatures, solvents, and pH levels to ensure high yield and purity .
Chemical Reactions Analysis
ETHYL 4-(4-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
ETHYL 4-(4-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Research: It is used in studies related to its interaction with biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to active sites of enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to ETHYL 4-(4-FLUOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE include other quinoline derivatives with different substituents. These compounds may share similar core structures but differ in their chemical properties and applications. For example:
- ETHYL 4-(4-CHLOROPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE
- ETHYL 4-(4-METHOXYPHENYL)-2,5-DIOXO-7-(2-THIENYL)-1,2,3,4,5,6,7,8-OCTAHYDRO-6-QUINOLINECARBOXYLATE These similar compounds highlight the versatility of the quinoline scaffold in chemical synthesis and its potential for various applications .
Properties
Molecular Formula |
C22H20FNO4S |
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Molecular Weight |
413.5 g/mol |
IUPAC Name |
ethyl 4-(4-fluorophenyl)-2,5-dioxo-7-thiophen-2-yl-1,3,4,6,7,8-hexahydroquinoline-6-carboxylate |
InChI |
InChI=1S/C22H20FNO4S/c1-2-28-22(27)20-15(17-4-3-9-29-17)10-16-19(21(20)26)14(11-18(25)24-16)12-5-7-13(23)8-6-12/h3-9,14-15,20H,2,10-11H2,1H3,(H,24,25) |
InChI Key |
ZDXCZXCZJTWWRN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC2=C(C1=O)C(CC(=O)N2)C3=CC=C(C=C3)F)C4=CC=CS4 |
Origin of Product |
United States |
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